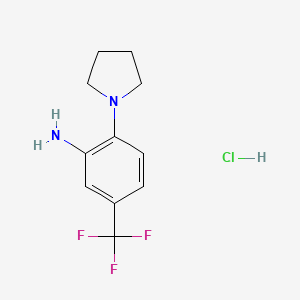

2-Pyrrolidin-1-yl-5-(trifluoromethyl)aniline;hydrochloride

描述

2-Pyrrolidin-1-yl-5-(trifluoromethyl)aniline hydrochloride (CAS: 133184-80-2) is an aniline derivative featuring a pyrrolidine substituent at the 2-position and a trifluoromethyl (-CF₃) group at the 5-position of the benzene ring. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical applications. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing bioactive molecules targeting receptors or enzymes where the pyrrolidine moiety may improve binding affinity .

属性

IUPAC Name |

2-pyrrolidin-1-yl-5-(trifluoromethyl)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2.ClH/c12-11(13,14)8-3-4-10(9(15)7-8)16-5-1-2-6-16;/h3-4,7H,1-2,5-6,15H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUUIPFLTZXEFMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=C2)C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820650-27-8 | |

| Record name | Benzenamine, 2-(1-pyrrolidinyl)-5-(trifluoromethyl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820650-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidin-1-yl-5-(trifluoromethyl)aniline typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from different cyclic or acyclic precursors. One common method involves the cyclization of 1,4-diaminobutane with formaldehyde.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under specific reaction conditions.

Coupling with Aniline: The final step involves coupling the pyrrolidine and trifluoromethyl groups with aniline under catalytic conditions, often using palladium or copper catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production.

化学反应分析

Types of Reactions

2-Pyrrolidin-1-yl-5-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst, resulting in the reduction of the aniline group to a primary amine.

Substitution: Nucleophilic substitution reactions can occur at the aniline ring, especially at the positions ortho and para to the trifluoromethyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium catalyst

Substitution: Nucleophiles such as halides, amines, and thiols

Major Products

Oxidation: N-oxides

Reduction: Primary amines

Substitution: Various substituted aniline derivatives

科学研究应用

2-Pyrrolidin-1-yl-5-(trifluoromethyl)aniline;hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: This compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an anti-inflammatory agent.

Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

作用机制

The mechanism of action of 2-Pyrrolidin-1-yl-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrrolidine ring can interact with active sites of enzymes, potentially inhibiting their activity or modulating their function.

相似化合物的比较

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between the target compound and its analogues:

Physicochemical Properties

- Solubility : The hydrochloride salt form of the target compound improves water solubility compared to free-base analogues like 2-fluoro-3-(trifluoromethyl)aniline .

- Basicity: The pyrrolidine group (pKa ~11) imparts moderate basicity, contrasting with the stronger basicity of dimethylamino substituents (pKa ~10) and the non-basic methoxy group .

Research Findings and Trends

- Drug Design : The pyrrolidine moiety in the target compound is associated with improved blood-brain barrier penetration compared to methoxy or fluoro analogues, making it valuable in CNS drug development .

- Stability: Hydrochloride salts of trifluoromethylanilines generally exhibit better thermal stability than free bases, as noted in analytical standards catalogued by LGC Group .

- Regulatory Status : Compounds like 2,5-bis(trifluoromethyl)aniline are recognized as quantitative standards, underscoring their importance in quality control for pharmaceuticals .

生物活性

2-Pyrrolidin-1-yl-5-(trifluoromethyl)aniline;hydrochloride, with the molecular formula C11H14ClF3N2 and a molecular weight of 270.70 g/mol, is a compound of interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, case studies, and research findings.

- IUPAC Name: this compound

- CAS Number: 1820746-53-9

- Molecular Formula: C11H14ClF3N2

- Molecular Weight: 270.70 g/mol

The biological activity of 2-Pyrrolidin-1-yl-5-(trifluoromethyl)aniline is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, allowing the compound to penetrate lipid membranes and modulate cellular processes. The amino group can form hydrogen bonds with target proteins, influencing their activity.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including:

- P388 murine leukemia cell line

- HCT116 human colon cancer cell line

In vitro assays demonstrated that these compounds can induce apoptosis and inhibit cell proliferation through mechanisms involving cell cycle arrest and mitochondrial membrane potential disruption .

Antiviral Activity

Research has also explored the antiviral potential of related compounds. Some derivatives have shown activity against viruses such as Herpes simplex Type I and Polio Type I. The mechanism often involves inhibition of viral replication through interference with viral enzymes .

Enzyme Inhibition

The compound has been identified as a potent inhibitor of specific ion channels and receptors. For example, studies have reported its selective inhibition of KCNQ2 channels with an IC50 value in the nanomolar range . This inhibition can lead to therapeutic applications in conditions such as epilepsy and cardiac arrhythmias.

Study 1: Anticancer Properties

A study conducted on a series of pyrrolidine derivatives, including 2-Pyrrolidin-1-yl-5-(trifluoromethyl)aniline, revealed promising anticancer activity. The compound was evaluated against several cancer cell lines, resulting in IC50 values indicating potent cytotoxic effects. The study highlighted the importance of the trifluoromethyl group in enhancing biological activity .

Study 2: Antiviral Activity

Another investigation focused on the antiviral properties of compounds similar to 2-Pyrrolidin-1-yl-5-(trifluoromethyl)aniline. The study found that specific structural modifications led to increased efficacy against viral infections, suggesting a potential pathway for drug development targeting viral diseases .

Research Findings Table

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Pyrrolidin-1-yl-5-(trifluoromethyl)aniline hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 2-chloro-5-(trifluoromethyl)aniline with pyrrolidine under basic conditions, followed by HCl treatment for salt formation. Key parameters include temperature (80–100°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios (1:1.2 amine:substrate) to minimize side products like over-alkylation . Purification via recrystallization (ethanol/water) is critical to achieve ≥98% purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use HPLC with a C18 column (UV detection at 235–288 nm) for purity assessment, coupled with mass spectrometry (ESI+) to confirm molecular weight (MW: ~283.7 g/mol). FT-IR analysis of the amine (-NH stretch ~3300 cm⁻¹) and trifluoromethyl (-CF₃ stretch ~1150 cm⁻¹) groups validates structural integrity . Batch-specific certificates of analysis (CoA) should include residual solvent data (e.g., DMF < 500 ppm) .

Q. What are the optimal storage conditions to ensure long-term stability?

- Methodological Answer : Store as a crystalline solid at -20°C in airtight, amber vials under nitrogen to prevent hydrolysis of the pyrrolidine moiety or oxidation of the aromatic amine. Stability studies indicate ≥5-year integrity when moisture content is <0.1% .

Advanced Research Questions

Q. How can contradictory data on solubility and reactivity be resolved when designing pharmacological assays?

- Methodological Answer : While solubility data are often lacking for this compound (e.g., water solubility unquantified in ), pre-formulation studies using co-solvents (e.g., PEG-400 or DMSO) or pH adjustment (amine protonation at pH < 4) can enhance bioavailability. Reactivity contradictions (e.g., amine vs. trifluoromethyl group) require controlled functionalization experiments, such as protecting the amine with Boc groups before further derivatization .

Q. What strategies mitigate side reactions during functionalization of the pyrrolidine ring?

- Methodological Answer : Selective functionalization (e.g., N-alkylation) requires protecting the aniline group via acetylation. Catalytic hydrogenation (Pd/C, H₂) or reductive amination can modify the pyrrolidine ring without affecting the trifluoromethyl group. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) to isolate intermediates .

Q. How do steric and electronic effects of the trifluoromethyl group influence structure-activity relationships (SAR) in drug discovery?

- Methodological Answer : The -CF₃ group enhances metabolic stability and lipophilicity (logP ~2.5), but its electron-withdrawing nature may reduce amine basicity (pKa ~5.5). Computational modeling (DFT or molecular docking) can predict binding affinities, while in vitro assays (e.g., enzyme inhibition) should compare analogs with -Cl or -CH₃ substituents to isolate electronic effects .

Q. What analytical techniques resolve discrepancies in purity assessments between UV/Vis and NMR data?

- Methodological Answer : UV/Vis (λmax 288 nm) may overestimate purity due to chromophore interference. Cross-validate with ¹H-NMR (integration of pyrrolidine protons at δ 1.8–2.1 ppm vs. aromatic protons at δ 7.2–7.5 ppm) and quantitative ¹⁹F-NMR to confirm trifluoromethyl group integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。